molecular formula C11H10O3 B14423841 [(4-Methoxyphenyl)methylidene]propanedial CAS No. 82700-50-3

[(4-Methoxyphenyl)methylidene]propanedial

Cat. No.: B14423841
CAS No.: 82700-50-3
M. Wt: 190.19 g/mol
InChI Key: ADFFWLNJMVXFCY-UHFFFAOYSA-N
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Description

[(4-Methoxyphenyl)methylidene]propanedial is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanedial moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxyphenyl)methylidene]propanedial typically involves the reaction of 4-methoxybenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-methoxybenzaldehyde reacts with the active methylene group of malononitrile, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxyphenyl)methylidene]propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

[(4-Methoxyphenyl)methylidene]propanedial has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(4-Methoxyphenyl)methylidene]propanedial involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • [(4-Methoxyphenyl)(phenyl)methylidene]propanedial
  • 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide
  • 2-Methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

[(4-Methoxyphenyl)methylidene]propanedial is unique due to its specific structural features, such as the methoxy group and the propanedial moiety.

Properties

CAS No.

82700-50-3

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methylidene]propanedial

InChI

InChI=1S/C11H10O3/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-8H,1H3

InChI Key

ADFFWLNJMVXFCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=O)C=O

Origin of Product

United States

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